molecular formula C22H26N4O4 B385829 1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline

1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline

Cat. No.: B385829
M. Wt: 410.5g/mol
InChI Key: JKXDSDLQMLPPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline is a complex organic compound characterized by its unique structure, which includes isoquinoline and azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline typically involves multiple steps, including the formation of the isoquinoline core and the azo linkage. The process may start with the synthesis of 6,7-dimethoxy-1-isoquinoline, followed by its functionalization to introduce the methyl and azo groups. Common reagents used in these reactions include dimethoxybenzene derivatives, methylating agents, and azo coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes and receptors, while the azo group can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-isoquinoline: Shares the isoquinoline core but lacks the azo linkage.

    4,5-Dimethoxy-phenylazo compounds: Contain the azo group but differ in the aromatic substituents.

Uniqueness

1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline is unique due to its combination of isoquinoline and azo functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5g/mol

IUPAC Name

N-[[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]diazenyl]-N-methylmethanamine

InChI

InChI=1S/C22H26N4O4/c1-26(2)25-24-17-13-22(30-6)20(28-4)11-15(17)9-18-16-12-21(29-5)19(27-3)10-14(16)7-8-23-18/h7-8,10-13H,9H2,1-6H3

InChI Key

JKXDSDLQMLPPKS-UHFFFAOYSA-N

SMILES

CN(C)N=NC1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC

Canonical SMILES

CN(C)N=NC1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC

Origin of Product

United States

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